NMS-1116354

Catalog No.
S1802766
CAS No.
M.F
C19H21ClF2N4O
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NMS-1116354

Product Name

NMS-1116354

Molecular Formula

C19H21ClF2N4O

Synonyms

NMS1116354; NMS-1116354; NMS 1116354.;NONE

NMS1116354 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor NMS-1116354 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. The serine-threonine kinase CDC7 initiates DNA replication by phosphorylating MCM2 (minichromosome maintenance complex component 2) at Ser40 and Ser53. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

NMS-1116354, with the molecular formula C19H21ClF2N4OC_{19}H_{21}ClF_{2}N_{4}O and a molecular weight of approximately 392.85 g/mol, is an orally bioavailable inhibitor targeting the cell division cycle 7 homolog kinase. This enzyme plays a crucial role in initiating DNA replication by phosphorylating components of the minichromosome maintenance complex. By inhibiting this kinase, NMS-1116354 has shown potential in inducing apoptosis in tumor cells and inhibiting their proliferation, particularly in cancers where CDC7 is overexpressed .

NMS-1116354 primarily functions through competitive inhibition of the ATP-binding site of CDC7 kinase. This inhibition prevents the phosphorylation of downstream targets necessary for DNA replication and mitosis. The compound's mechanism can be summarized as follows:

  • Binding: NMS-1116354 binds to the ATP-binding site of CDC7.
  • Inhibition: This binding inhibits the phosphorylation of minichromosome maintenance complex component 2 (MCM2), disrupting DNA replication.
  • Cell Cycle Arrest: The inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

NMS-1116354 exhibits potent antitumor activity across various preclinical models. It has been shown to effectively suppress tumor growth in colon cancer models and other solid tumors by targeting the CDC7/CDK9 pathway. The compound has demonstrated efficacy in both in vitro and in vivo studies, indicating its potential as a therapeutic agent for advanced malignant solid neoplasms .

The synthesis of NMS-1116354 involves several steps typical for small molecule drug development:

  • Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  • Reactions: Key reactions include nucleophilic substitutions and cyclizations to construct the core structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic pathways have not been detailed in the literature but typically involve standard organic synthesis techniques used for kinase inhibitors .

NMS-1116354 is primarily explored for its applications in oncology, specifically as a treatment for various solid tumors characterized by high levels of CDC7 expression. Its ability to inhibit cell division makes it a candidate for combination therapies with other anticancer agents to enhance therapeutic efficacy while minimizing resistance . Additionally, its role in modulating T cell activation suggests potential applications in immunotherapy contexts.

Research indicates that NMS-1116354 interacts with multiple signaling pathways beyond CDC7 inhibition. For instance, it has been observed to affect signal transduction downstream of T cell receptors by inhibiting pathways involving extracellular signal-regulated kinases (ERK) and cyclin-dependent kinases (CDKs). Such interactions may contribute to its antitumor effects and influence immune responses during cancer therapy .

NMS-1116354 shares structural and functional similarities with several other compounds that target cell cycle regulation and kinase activity. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinaseMechanism of ActionUnique Features
PHA-767491CDC7/CDK9Dual inhibitionDemonstrated neuroprotective effects
XL-413CDC7ATP-competitive inhibitionStrong anticancer activity
SNS-032CDK9Selective CDK9 inhibitionFocused on hematological malignancies
LDC000067CDK9Multi-targeting including CDKsBroad spectrum activity

NMS-1116354 is unique among these compounds due to its specific focus on CDC7 inhibition while also exhibiting effects on CDK9, making it a dual-action inhibitor with potential advantages in treating cancers characterized by both targets .

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types